6-Br vs. 7-Br: Bioactive Conformation in Kinase Inhibition
The 6-bromo substituent, as present in the target compound and its downstream derivative PIK-75, enables a critical intramolecular Br···NO halogen bond that stabilizes the U-shaped bioactive conformation observed in the GSK-3β co-crystal structure (PDB: 6GN1). This halogen bond is geometrically possible only with bromine at the 6-position; the 7-bromo regioisomer (CAS 3026481-26-2) positions the bromine atom such that this intramolecular interaction cannot form, leading to a different conformational ensemble [1]. In cell-free kinase assays, PIK-75 (derived from the 6-bromo scaffold) demonstrates extraordinary potency: IC50 = 2 nM for DNA-PK and IC50 = 5.8 nM for p110α, with >200-fold selectivity over p110β (IC50 = 1.3 μM). In contrast, imidazo[1,2-a]pyridine PI3K inhibitors lacking the 6-bromo substituent generally exhibit substantially lower potency and selectivity; ZSTK474-class analogues without this halogen show reduced potency compared to their benzimidazole counterparts .
| Evidence Dimension | Kinase inhibition potency (PI3K p110α and DNA-PK) and conformational stabilization |
|---|---|
| Target Compound Data | IC50 (p110α) = 0.3–5.8 nM; IC50 (DNA-PK) = 2 nM; selectivity p110α/p110β >200-fold; intramolecular Br···NO halogen bond observed in co-crystal |
| Comparator Or Baseline | 7-Bromo regioisomer (CAS 3026481-26-2): no corresponding co-crystal structure reported; ZSTK474-class imidazo[1,2-a]pyridines without 6-Br: reduced potency vs. benzimidazole analogues |
| Quantified Difference | PIK-75 (6-Br derived): 200-fold p110α/p110β selectivity. 7-Br regioisomer: no comparable selectivity data available in public domain. ZSTK474 imidazo[1,2-a]pyridine analogues: lower potency (qualitative class-level observation). |
| Conditions | Cell-free kinase assays (PI3K isoform panel); co-crystallization with GSK-3β |
Why This Matters
The 6-bromo regioisomer enables a specific, geometrically constrained halogen bond that directly contributes to both potency and isoform selectivity in kinase inhibition—a structural feature that the 7-bromo regioisomer cannot replicate, making 6-Br the essential regioisomer for programs targeting PI3Kα/DNA-PK.
- [1] PDB. Crystal Structure of Glycogen Synthase Kinase-3 Beta (GSK3B) in Complex with PIK-75 – PDB ID: 6GN1. https://pdbjlc1.pdbj.org/explore/6GN1 (accessed 2026-05-02). View Source
